Diclofenac is a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID). NSAIDs inhibit cyclooxygenase (COX)-1 and-2 which are the enzyme responsible for producing prostaglandins (PGs). PGs contribute to inflammation and pain signalling. Diclofenac, like other NSAIDs, is often used as first line therapy for acute and chronic pain and inflammation from a variety of causes. Diclofenac was the product of rational drug design based on the structures of [phenylbutazone], [mefenamic acid], and [indomethacin]. The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which appears to be related to increased potency. It is often used in combination with [misoprostol] to prevent NSAID-induced gastric ulcers. Diclofenac was first approved by the FDA in July 1988 under the trade name Voltaren, marketed by Novartis (previously Ciba-Geigy).
Diclofenac is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of diclofenac is as a Cyclooxygenase Inhibitor. The physiologic effect of diclofenac is by means of Decreased Prostaglandin Production.
Diclofenac is a commonly used nonsteroidal antiinflammatory drug (NSAID) used for the therapy of chronic forms of arthritis and mild-to-moderate acute pain. Therapy with diclofenac in full doses is frequently associated with mild serum aminotransferase elevations and, in rare instances, can lead to serious clinically apparent, acute or chronic liver disease.
Diclofenac is a nonsteroidal benzeneacetic acid derivative with anti-inflammatory activity. As a nonsteroidal anti-inflammatory drug (NSAID), diclofenac binds and chelates both isoforms of cyclooxygenase (COX-1 and-2), thereby blocking the conversion of arachidonic acid to pro-inflammatory-proprostaglandins. This agent also may inhibit COX-2-mediated tumor angiogenesis. When inhibiting COX-2, diclofenac may be effective in relieving pain and inflammation; when inhibiting COX-1, it may produce unacceptable gastrointestinal side effects. This agent may be more active against COX-2 than several other carboxylic acid-containing NSAIDs. (NCI04)
A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.
Diclofenac diethylamine
CAS No.: 78213-16-8
Cat. No.: VC21341766
Molecular Formula: C18H22Cl2N2O2
Molecular Weight: 369.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 78213-16-8 |
---|---|
Molecular Formula | C18H22Cl2N2O2 |
Molecular Weight | 369.3 g/mol |
IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine |
Standard InChI | InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 |
Standard InChI Key | ZQVZPANTCLRASL-UHFFFAOYSA-N |
SMILES | CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Appearance | White to slightly yellowish crystalline powder |
Colorform | Crystals from ether-petroleum ether |
Melting Point | 283-285 °C 156-158 °C 283 - 285 °C |
Physical and Chemical Properties
Diclofenac diethylamine, the diethylamine salt of diclofenac, possesses distinct physical and chemical characteristics that influence its pharmacological behavior and formulation potential.
Basic Properties
The compound is characterized by the following fundamental properties:
Property | Value |
---|---|
Chemical Formula | C18H22Cl2N2O2 |
Molecular Weight | 369.29 |
CAS Number | 78213-16-8 |
Physical State | Crystalline solid |
Color | White to off-white |
Melting Point | 145-148°C |
Stability | Hygroscopic |
Storage Conditions | Room temperature, inert atmosphere |
Solubility Profile
The solubility characteristics of diclofenac diethylamine are crucial for its formulation and bioavailability:
Solvent | Solubility |
---|---|
DMSO | 74 mg/mL (200.38 mM) |
Ethanol | 74 mg/mL (200.38 mM) |
DMF | 30 mg/mL |
PBS (pH 7.2) | 2 mg/mL |
Water | Insoluble |
Mechanism of Action
The therapeutic effects of diclofenac diethylamine stem from multiple pharmacological mechanisms, with inhibition of prostaglandin synthesis being the primary mode of action.
Primary Mechanism
Diclofenac diethylamine exerts its anti-inflammatory, antipyretic, and analgesic effects predominantly through inhibition of prostaglandin synthesis by inhibiting cyclooxygenase (COX) enzymes . This inhibition reduces the production of prostaglandins, which are key mediators in inflammation, pain, and fever.
COX Inhibition Profile
Enzyme | IC50 Value |
---|---|
Human COX-1 (in CHO cells) | 4 nM |
Human COX-2 (in CHO cells) | 1.3 nM |
Ovine COX-1 | 5.1 μM |
Ovine COX-2 | 0.84 μM |
This compound demonstrates a low to moderate preference (approximately 10-fold) for blocking the COX-2 isoenzyme, which may contribute to its somewhat lower incidence of gastrointestinal complaints compared to other NSAIDs like indomethacin and aspirin .
Secondary Mechanisms
Pharmacological Profile
Diclofenac diethylamine demonstrates a diverse pharmacological profile that extends beyond its primary anti-inflammatory effects.
Anti-inflammatory Activity
The compound's potent anti-inflammatory properties have been demonstrated in various experimental models. At a dose of 10 mg/kg, diclofenac exhibits significant anti-inflammatory effects in mice models . These effects are primarily attributed to its inhibition of prostaglandin synthesis, a crucial component of the inflammatory cascade.
Analgesic Effects
The analgesic properties of diclofenac diethylamine are closely linked to its anti-inflammatory mechanisms. By inhibiting prostaglandin synthesis, it reduces the sensitization of pain receptors to mechanical stimulation and other inflammatory mediators, thereby alleviating pain .
Other Pharmacological Activities
Clinical Studies and Efficacy
The therapeutic efficacy of diclofenac diethylamine has been evaluated in various clinical settings, with significant emphasis on its topical applications.
Efficacy in Acute Neck Pain
A randomized, double-blind, placebo-controlled study investigated the efficacy and safety of diclofenac diethylamine 1.16% gel in acute neck pain . The results demonstrated pronounced benefits of the active treatment over placebo:
Parameter | DDEA 1.16% Gel (N = 36) | Placebo (N = 36) | p-value |
---|---|---|---|
Mean Pain Intensity at Study End (mm) | 19.5 (12.9) | 56.9 (16.1) | p < 0.0001 |
LS Mean Pain Intensity (mm) | 17.8 (2.1) | 56.3 (2.4) | p < 0.0001 |
Treatment Rating as "Good" to "Excellent" | 100% | 19.4% | p < 0.0001 |
These findings indicate that diclofenac diethylamine 1.16% gel effectively reduces pain intensity and improves function in patients suffering from acute neck pain.
Patient Demographics in Clinical Studies
The demographic profile of participants in studies evaluating diclofenac diethylamine provides important context for interpreting efficacy results:
Demographic Parameter | DDEA 1.16% Gel (N = 36) | Placebo (N = 36) |
---|---|---|
Age (years) – mean ± SD (range) | 29.8 ± 10.5 (19–65) | 37.8 ± 15.2 (18–74) |
Sex (male) – n (%) | 19 (52.8) | 14 (38.9) |
Time from onset of pain (hours) – mean ± SD (range) | 246.5 ± 306.5 (23–1491) | 248.4 ± 348.3 |
Pharmacokinetics
Understanding the pharmacokinetic profile of diclofenac diethylamine is essential for optimizing its therapeutic applications, particularly for topical formulations.
Absorption and Bioavailability
Topical formulations of diclofenac diethylamine, including gels and transdermal patches, demonstrate variable absorption and bioavailability profiles. In comparative studies, transdermal diclofenac patches showed a low relative bioavailability of approximately 0.22% of the applied dose . This limited systemic absorption represents an advantage in terms of reducing systemic adverse effects while maintaining local therapeutic efficacy.
Plasma Concentration Profile
After application of a single diclofenac patch (removed after 12 hours), the maximum plasma concentration (Cmax) was reported to be 0.81 ± 0.11 ng/mL, reached 12 hours after patch removal . This delayed peak plasma concentration suggests a depot effect in the skin, with gradual release into the systemic circulation.
Comparative Pharmacokinetics
Pharmacokinetic studies have compared diclofenac diethylamine in different pharmaceutical dosage forms, including marketed gel and formulated transdermal patches . These studies utilized RP-HPLC analysis with WinNonlin software to determine key pharmacokinetic parameters, providing valuable insights into the compound's behavior in different delivery systems.
Formulations and Applications
Diclofenac diethylamine is available in various formulations, each designed for specific therapeutic applications.
Topical Gel Formulations
The 1.16% diclofenac diethylamine gel formulation has been clinically proven effective and well-tolerated in acute and chronic musculoskeletal conditions . This concentration appears to provide optimal therapeutic effects while maintaining a favorable safety profile.
Transdermal Patch Formulations
Transdermal patches containing diclofenac diethylamine offer an alternative delivery system, providing sustained release of the active compound over an extended period. The pharmacokinetic properties of these patches have been studied, showing low systemic bioavailability but potentially sufficient local effects .
Analytical Methods for Formulation Assessment
High-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of diclofenac diethylamine in various formulations. One validated method utilizes a Hypersil RP C18 column with a mobile phase mixture of potassium dihydrogen buffer pH 2.5 and acetonitrile in the ratio of 30:70 v/v at an isocratic flow rate of 1 mL/min, with a retention time of 5.3 minutes for diclofenac diethylamine .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume